molecular formula C22H13FN2O3 B4390325 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4390325
M. Wt: 372.3 g/mol
InChI Key: NYNZKPUOVGUQJP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 3-fluorophenyl group at position 1 and a pyridin-2-yl moiety at position 2. Its molecular formula is C22H14FN2O3, with a molecular weight of 380.36 g/mol. This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines, as described in methodologies by Vydzhak and Panchishin . While its specific biological activity remains unreported in the provided evidence, structurally related analogs exhibit diverse pharmacological properties, including antiviral and receptor-modulating effects .

Properties

IUPAC Name

1-(3-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3/c23-14-7-5-6-13(12-14)19-18-20(26)15-8-1-2-9-16(15)28-21(18)22(27)25(19)17-10-3-4-11-24-17/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZKPUOVGUQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Pyrrole Ring: The next step involves the formation of the pyrrole ring. This can be accomplished through a condensation reaction between the chromeno intermediate and a suitable amine derivative.

    Addition of the Fluorophenyl and Pyridinyl Groups: The final steps involve the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of reduced alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varying functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, it may affect oxidative stress pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The compound’s key structural differentiators are the 3-fluorophenyl and pyridin-2-yl substituents. Below is a comparative analysis with notable analogs:

Table 1: Structural and Molecular Comparison
Compound Name Position 1 Substitutent Position 2 Substitutent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Fluorophenyl Pyridin-2-yl C22H14FN2O3 380.36 Pyridine enhances hydrogen bonding potential; fluorine improves metabolic stability.
AV-C 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C22H16FN3O3S 445.44 Thiadiazole group confers antiviral activity via TRIF pathway activation.
BH53441 3-Fluorophenyl 6-Ethoxy-1,3-benzothiazol-2-yl C27H19FN2O4S 486.51 Benzothiazole increases molecular weight; ethoxy group enhances lipophilicity.
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl C23H23ClN2O5 442.89 Dimethoxy groups improve solubility; dimethylamino propyl aids receptor binding.
Key Observations:
  • Substituent Effects: Fluorine Position: The target compound’s 3-fluorophenyl group vs. AV-C’s 2-fluorophenyl may alter steric interactions in biological targets . Heterocyclic Moieties: Pyridin-2-yl (target) vs. thiadiazole (AV-C) or benzothiazole (BH53441) impacts electronic delocalization and binding affinity . Polar Groups: NCGC00538279’s 3,4-dimethoxyphenyl and dimethylamino propyl enhance solubility but reduce electrophilicity compared to fluorine .
Key Observations:
  • Yield : The target compound’s yield (~70%) aligns with typical MCR efficiencies (43–86%) .
  • Solvent Compatibility: Methanol and dioxane are common solvents; polar aprotic solvents may improve pyridine-based reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The synthesis typically involves multicomponent reactions using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates and solubility .
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition .
  • Catalysts : Acidic or basic catalysts (e.g., sodium hydride) improve cyclization efficiency .
    • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm) and fluorine substituents (¹⁹F NMR) to confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~428.4 g/mol) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–F bonds (1100–1200 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. What mechanistic pathways govern the cyclization of chromeno-pyrrole derivatives like this compound?

  • Methodological Answer : The reaction proceeds via:

  • Enol Intermediate Formation : Keto-enol tautomerism of dioxobutanoates facilitates nucleophilic attack by amines .
  • Electrophilic Aromatic Substitution : Fluorophenyl and pyridinyl groups direct regioselectivity during ring closure .
    • Experimental Validation : Use deuterated solvents in NMR to track proton exchange and isotopic labeling for pathway tracing .

Q. How can contradictory data on substituent effects (e.g., fluorophenyl vs. methoxyphenyl) be resolved?

  • Methodological Answer :

  • Comparative QSAR Studies : Model electronic (Hammett σ) and steric parameters to predict activity trends .
  • Spectroscopic Analysis : Compare ¹H-¹⁵N HMBC NMR to map electronic environments of substituents .
  • Crystallography : Resolve structural ambiguities (e.g., torsion angles) via X-ray diffraction .

Q. What strategies optimize scalability for high-throughput synthesis of derivatives?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce reaction time .
  • Automated Liquid Handling : Screen solvent/catalyst combinations (e.g., DMF vs. THF) for yield optimization .
  • Parallel Synthesis : Generate libraries (e.g., 223 derivatives) via one-pot multicomponent reactions .

Q. How can solubility and bioavailability be improved without compromising bioactivity?

  • Methodological Answer :

  • Hydrophilic Substituents : Introduce –OH or –NH₂ groups at the 3- or 4-positions of the phenyl ring .
  • Prodrug Design : Synthesize ester or glycoside derivatives for enhanced membrane permeability .
  • Nanoformulation : Encapsulate in PEGylated liposomes and assess release kinetics via dialysis .

Q. What advanced techniques evaluate the compound’s thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5–10°C/min) to identify decomposition points .
  • Differential Scanning Calorimetry (DSC) : Analyze phase transitions (e.g., melting points >250°C) and crystallinity .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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